Enzymatic Deamination Rate Comparison: L-threo-3-Methylaspartate vs L-Aspartate
L-threo-3-methylaspartate [(2S,3S)-3-methylaspartic acid] undergoes deamination by 3-methylaspartate ammonia-lyase (MAL) from Clostridium tetanomorphum at a rate 100-fold faster than the deamination rate of L-aspartate, the unsubstituted parent amino acid [1]. This quantitative difference demonstrates that the 3-methyl substituent confers substantially enhanced substrate recognition and catalytic turnover in the mesaconate pathway, establishing that methylated aspartate analogs cannot be functionally replaced by unsubstituted aspartic acid in enzymatic assays targeting this pathway [2].
| Evidence Dimension | Relative deamination rate (enzymatic activity) |
|---|---|
| Target Compound Data | L-threo-3-methylaspartate [(2S,3S)-3-methylaspartic acid]: reference rate (100%) |
| Comparator Or Baseline | L-aspartate: rate 100 times slower |
| Quantified Difference | 100-fold faster deamination for L-threo-3-methylaspartate vs L-aspartate |
| Conditions | 3-Methylaspartate ammonia-lyase (MAL, EC 4.3.1.2) from Clostridium tetanomorphum H1 / ATCC 15920; product: fumarate + NH3 |
Why This Matters
Users requiring substrate activity in MAL-dependent assays cannot substitute unmodified aspartic acid and must use the methylated analog, with stereochemical purity determining assay reproducibility.
- [1] BRENDA Enzyme Database. Literature summary for EC 4.3.1.2 (3-methylaspartate ammonia-lyase). Entry: L-aspartate deamination rate relative to L-threo-3-methylaspartate. View Source
- [2] Hartzoulakis B. Mechanistic studies on glutamate mutase. PhD Thesis, University of St Andrews. 1994. View Source
